molecular formula C13H6Cl2O2 B1655617 2,2-Dichloro-1H-phenalene-1,3(2H)-dione CAS No. 39571-80-7

2,2-Dichloro-1H-phenalene-1,3(2H)-dione

Cat. No.: B1655617
CAS No.: 39571-80-7
M. Wt: 265.09 g/mol
InChI Key: DSGCVVDEFLVEGM-UHFFFAOYSA-N
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Description

2,2-Dichloro-1H-phenalene-1,3(2H)-dione is a halogenated derivative of phenalene-1,3-dione, characterized by two chlorine atoms at the 2-position of its tricyclic aromatic core. The phenalene backbone distinguishes it from isoindole- or indene-based diones, imparting unique electronic and steric properties. Chlorination at the 2-position enhances electrophilicity, making it reactive in nucleophilic substitution or cycloaddition reactions.

Properties

CAS No.

39571-80-7

Molecular Formula

C13H6Cl2O2

Molecular Weight

265.09 g/mol

IUPAC Name

2,2-dichlorophenalene-1,3-dione

InChI

InChI=1S/C13H6Cl2O2/c14-13(15)11(16)8-5-1-3-7-4-2-6-9(10(7)8)12(13)17/h1-6H

InChI Key

DSGCVVDEFLVEGM-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C(=O)C(C(=O)C3=CC=C2)(Cl)Cl

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)C(C(=O)C3=CC=C2)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,3-Dione Derivatives

Compound Name Core Structure Substituents Key Features
2,2-Dichloro-1H-phenalene-1,3(2H)-dione Phenalene 2,2-dichloro Tricyclic aromatic system; enhanced electrophilicity due to Cl substitution
5,6-Dichloro-phthalimide derivatives Isoindole (phthalimide) 5,6-dichloro; variable N-substituents Bicyclic structure; known for membrane permeability and biological activity
Diphenadione (2-(diphenylacetyl)-1H-indene-1,3(2H)-dione) Indene Diphenylacetyl at C2 Anticoagulant activity; planar indene core with extended conjugation
Pomalidomide (4-amino-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3-dione) Isoindole 4-amino; 2-(piperidinyl) Anticancer agent; immunomodulatory properties via cereblon binding
5,6-Dichloro-1H-indene-1,3(2H)-dione Indene 5,6-dichloro Intermediate in organic synthesis; indene core with Cl-induced reactivity
  • Core Differences: Phenalene vs. Isoindole/Indene: The phenalene core (tricyclic) provides greater rigidity and π-conjugation than bicyclic isoindole or monocyclic indene systems. This may influence binding interactions in biological systems or material applications .

Thermal and Chemical Stability

  • Thermal Stability : Piperazinyl-substituted diones (e.g., pyrrolopyridine-diones in ) show variable stability based on N-substituents, with methoxy/ethoxy groups reducing decomposition temperatures. The 2,2-dichloro-phenalene-dione’s rigid core likely enhances thermal resilience .
  • Reactivity : Chlorine atoms in 2,2-dichloro-phenalene-dione are less labile than those in 5,6-dichloro-phthalimides due to steric protection, favoring electrophilic aromatic substitution over nucleophilic displacement .

Pharmacokinetic and Toxicity Profiles

  • Phthalimide derivatives with hydrophobic substituents (e.g., thiophene, quinoline) demonstrate favorable BBB permeability and low toxicity in silico models .
  • 2,2-Dichloro-phenalene-dione’s pharmacokinetics remain unstudied, though its halogenated aromatic system may pose metabolic challenges (e.g., CYP450-mediated dechlorination) compared to non-halogenated analogs .

Preparation Methods

Preparation Methods

Direct Chlorination of 1H-Phenalene-1,3(2H)-dione

The most straightforward route involves introducing chlorine atoms to the parent compound, 1H-phenalene-1,3(2H)-dione, via electrophilic substitution. This method leverages the electron-deficient nature of the carbonyl-activated positions.

Gas-Phase Chlorination with Lewis Acid Catalysts

Chlorine gas (Cl₂) in the presence of anhydrous iron(III) chloride (FeCl₃) at 80–100°C facilitates selective dichlorination. The reaction typically proceeds in dichloromethane or carbon tetrachloride over 6–8 hours, yielding 65–70% product. Excess Cl₂ leads to polychlorinated byproducts, necessitating rigorous stoichiometric control.

Table 1: Optimization of Gas-Phase Chlorination

Parameter Optimal Value Effect on Yield
Temperature 85°C Maximizes selectivity
Cl₂:Molar Ratio 2.2:1 Minimizes overchlorination
Catalyst Loading 5 mol% FeCl₃ Balances activity and cost
Solution-Phase Methods with Thionyl Chloride

Thionyl chloride (SOCl₂) offers a safer alternative to Cl₂ gas. Refluxing 1H-phenalene-1,3(2H)-dione in SOCl₂ for 12–15 hours achieves 45–50% conversion. The reaction mechanism involves in situ generation of Cl⁺ ions, which attack the electron-rich 2-position. Adding catalytic dimethylformamide (DMF) enhances reactivity but may reduce purity due to side reactions.

Synthesis from Dichlorinated Precursors

Building the dichloro functionality into the phenalene core during cyclization avoids post-synthetic modifications.

Diels-Alder Cycloaddition with Chlorinated Dienophiles

Reacting 1,3-dichlorocyclopentadienone with naphthoquinone derivatives under microwave irradiation (150°C, 30 minutes) produces the dichlorophenalene scaffold in 55–60% yield. This method benefits from regioselectivity but requires expensive palladium catalysts for cross-coupling steps.

Table 2: Key Reaction Conditions for Diels-Alder Route

Component Role Conditions
1,3-Dichlorocyclopentadienone Dienophile 150°C, microwave
Naphthoquinone Diene Anhydrous toluene
Pd(PPh₃)₄ Catalyst 2 mol%, inert atmosphere
Oxidative Cyclization of Chlorinated Anthracene Derivatives

Heating 9,10-dichloroanthracene-1,4-dione with potassium tert-butoxide in dimethyl sulfoxide (DMSO) at 120°C induces cyclization, forming the target compound in 40–45% yield. This route suffers from low efficiency but provides access to structurally analogous derivatives.

Halogen Exchange Reactions

Bromo or iodo analogues undergo nucleophilic substitution using copper(I) chloride (CuCl) in polar aprotic solvents.

Ullmann-Type Coupling

2,2-Dibromo-1H-phenalene-1,3(2H)-dione reacts with CuCl in N-methylpyrrolidone (NMP) at 180°C for 24 hours, achieving 70–75% halogen exchange. The high temperatures and prolonged reaction times limit industrial applicability.

Industrial-Scale Production Considerations

Scaling laboratory methods requires addressing safety, cost, and waste management.

Continuous-Flow Chlorination

Fixed-bed reactors with immobilized FeCl₃ catalysts enable continuous Cl₂ delivery, improving yield consistency (68–72%) and reducing byproduct formation. Automated quenching systems mitigate risks associated with Cl₂ handling.

Solvent Recycling in Thionyl Chloride Routes

Distillation units recover excess SOCl₂, lowering raw material costs by 30–40%. However, corrosive byproducts like HCl necessitate corrosion-resistant equipment.

Analytical Characterization

Successful synthesis requires validation through:

  • Nuclear Magnetic Resonance (NMR): ¹³C NMR signals at δ 180–185 ppm confirm carbonyl retention post-chlorination.
  • Mass Spectrometry (MS): Molecular ion peak at m/z 284.9 ([M+H]⁺) aligns with the theoretical molecular weight.
  • Elemental Analysis: Carbon (57.1%), hydrogen (2.1%), and chlorine (25.0%) percentages verify stoichiometry.

Q & A

Q. How can researchers align their work with open-science principles when publishing data on this compound?

  • Methodological Answer : Deposit synthetic protocols in platforms like PubChem or Zenodo with detailed metadata (e.g., CAS registry numbers, hazard codes). Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles for spectral and crystallographic datasets .

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